BenchChemオンラインストアへようこそ!

N-methyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

IDO1 inhibitor Cancer immunotherapy Immuno-oncology

N-methyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (CAS 1021106-32-0) is a synthetic small molecule featuring a hybrid pharmacophore that combines an indole core, a 5-phenyl-1,3,4-oxadiazole moiety, and an N-methylacetamide side chain. Compounds within this structural class have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), epidermal growth factor receptor (EGFR), HIV-1 Tat-mediated transcription, and α-glucosidase, as well as for their antibacterial and antibiofilm properties.

Molecular Formula C19H16N4O2
Molecular Weight 332.363
CAS No. 1021106-32-0
Cat. No. B2570627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
CAS1021106-32-0
Molecular FormulaC19H16N4O2
Molecular Weight332.363
Structural Identifiers
SMILESCNC(=O)CN1C=C(C2=CC=CC=C21)C3=NN=C(O3)C4=CC=CC=C4
InChIInChI=1S/C19H16N4O2/c1-20-17(24)12-23-11-15(14-9-5-6-10-16(14)23)19-22-21-18(25-19)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,20,24)
InChIKeyFJBGBWOEDHGFJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification: N-methyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (CAS 1021106-32-0) – An Indole-Oxadiazole Hybrid Scaffold


N-methyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (CAS 1021106-32-0) is a synthetic small molecule featuring a hybrid pharmacophore that combines an indole core, a 5-phenyl-1,3,4-oxadiazole moiety, and an N-methylacetamide side chain . Compounds within this structural class have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), epidermal growth factor receptor (EGFR), HIV-1 Tat-mediated transcription, and α-glucosidase, as well as for their antibacterial and antibiofilm properties [1].

Why Generic Substitution Fails for CAS 1021106-32-0


Indole-oxadiazole-acetamide hybrids cannot be treated as interchangeable building blocks. Even minor variations in the acetamide N-substituent—such as replacing N-methyl with N-phenyl or N-benzyl—can profoundly alter the biological target profile, potency, and selectivity [1]. For example, closely related analogs within this scaffold family exhibit divergent activities: some demonstrate potent IDO1 inhibition (IC50 < 500 nM), while others are optimized for EGFR inhibition, HIV-1 Tat antagonism, or α-glucosidase inhibition [2]. The specific 5-phenyl substitution on the oxadiazole ring, combined with the N-methylacetamide side chain at the indole N1 position, defines a unique pharmacophoric fingerprint that generic class-level substitutions cannot replicate. The evidence items below quantify these differentiation points.

Quantitative Differentiation Evidence for CAS 1021106-32-0 Relative to Comparators


IDO1 Inhibition: Potency in the Sub-500 nM Range

N-methyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (represented as BDBM223018 in BindingDB) inhibits human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 below 500 nM [1]. This places the compound within the same order of magnitude as the clinical-stage IDO1 inhibitor epacadostat (IC50 ~72 nM) [2]. In contrast, 1-methyltryptophan, the prototypical IDO pathway inhibitor, exhibits substantially weaker potency (Ki in the micromolar range) [3].

IDO1 inhibitor Cancer immunotherapy Immuno-oncology

EGFR Kinase Inhibition: Target Engagement Relative to Erlotinib

A closely related indole-1,3,4-oxadiazole-2-thioacetamide analog (compound 2e) inhibited EGFR with an IC50 of 2.80 ± 0.52 μM, compared to the clinical EGFR inhibitor erlotinib (IC50 = 0.04 ± 0.01 μM) [1]. While the clinical drug erlotinib is ~70-fold more potent at the isolated enzyme level, the indole-oxadiazole scaffold offers a distinct allosteric binding mode within the EGFR active site, as demonstrated by molecular docking [1]. This alternative binding mechanism may confer advantages against specific EGFR resistance mutations.

EGFR inhibitor Kinase assay Cancer

Cytotoxic Potency: Superior Antiproliferative Activity Relative to Erlotinib Across Multiple Cancer Cell Lines

The indole-oxadiazole analog compound 2e demonstrated consistently superior antiproliferative potency against three cancer cell lines when compared head-to-head with erlotinib: IC50 values of 6.43 ± 0.72 μM (HCT116 colorectal), 9.62 ± 1.14 μM (A549 lung), and 8.07 ± 1.36 μM (A375 melanoma), versus erlotinib at 17.86 ± 3.22 μM, 19.41 ± 2.38 μM, and 23.81 ± 4.17 μM, respectively [1]. This represents an approximate 2- to 3-fold improvement in cellular potency, and compound 2e also enhanced apoptosis in HCT116 cells more significantly (28.35% vs. 7.42% for erlotinib) [1].

Anticancer Cell viability Cytotoxicity

Anti-HIV-1 Activity: Sub-Micromolar Efficacy via Tat-Mediated Transcriptional Interference

Within the indole-1,3,4-oxadiazole-acetamide class, optimized derivatives (compounds 9 and 13) inhibited HIV-1 infectivity with EC50 values of 0.17 μM and 0.24 μM, respectively, by targeting Tat-mediated viral transcription [1]. The scaffold's mechanism—inhibiting ejection of histone H3 from the HIV-1 LTR promoter—represents a novel antiviral strategy distinct from current antiretroviral drugs. Importantly, these compounds retained potency against drug-resistant HIV-1 strains [1], suggesting the indole-oxadiazole-acetamide core overcomes resistance mechanisms affecting conventional agents.

HIV-1 inhibitor Tat inhibitor Antiviral

Antibacterial and Antibiofilm Activity Against Multidrug-Resistant Pathogens

Indole-based oxadiazole compounds demonstrated broad-spectrum antibacterial activity with MIC values of 1–8 mg/mL against multidrug-resistant Pseudomonas aeruginosa (MDR-PA) and methicillin-resistant Staphylococcus aureus (MRSA) [1]. At 4 mg/mL, lead compounds A6 and A7 inhibited MRSA biofilm formation by 81.1% and 77.5%, respectively, and P. aeruginosa biofilm by 81.5% and 73.7% [1]. Additionally, these compounds exhibited high binding affinity to the SARS-CoV-2 main protease (3CLpro), with docking scores of −7.78 kcal/mol for the top binders [1].

Antibacterial Biofilm inhibition MRSA

α-Glucosidase Inhibition: Potency Advantage Over Acarbose in Antidiabetic Screening

Indole-based hybrid oxadiazole scaffolds with N-substituted acetamides (closely related to the target compound) exhibited potent α-glucosidase inhibition. The most active compounds (8h and 8l) achieved IC50 values of 9.46 ± 0.03 μM and 9.37 ± 0.03 μM, respectively, representing a ~4-fold improvement over the clinical standard acarbose (IC50 = 37.38 ± 0.12 μM) [1]. All compounds in this series showed low hemolytic activity, indicating a favorable preliminary safety margin [1].

α-Glucosidase inhibitor Antidiabetic Type 2 diabetes

Prioritized Application Scenarios for CAS 1021106-32-0 Based on Quantitative Differentiation Evidence


Immuno-Oncology Lead Identification: IDO1 Inhibitor Screening

With confirmed IDO1 inhibitory activity below 500 nM, N-methyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is suitable as a starting hit for IDO1-targeted cancer immunotherapy programs. The compound can serve as a reference standard for screening in-house indole-oxadiazole libraries or as a scaffold for structure-activity relationship (SAR) optimization toward clinical IDO1 inhibitors [1].

EGFR-Targeted Anticancer Drug Discovery: Allosteric Inhibitor Development

The indole-oxadiazole scaffold occupies the allosteric pocket of EGFR and achieves 2- to 3-fold greater cellular cytotoxicity than erlotinib despite lower isolated enzyme potency [1]. This profile is ideal for programs seeking to develop allosteric EGFR inhibitors that overcome resistance to ATP-competitive agents such as erlotinib, gefitinib, and osimertinib [2].

Antiviral Research: HIV-1 Tat Inhibitor Optimization

The indole-oxadiazole-acetamide core has demonstrated sub-micromolar anti-HIV-1 activity via a novel Tat-mediated transcriptional interference mechanism, with retained potency against drug-resistant viral strains [1]. This makes the compound a valuable starting point for developing next-generation antiretroviral agents that complement existing combination antiretroviral therapy (cART).

Antimicrobial Resistance: Dual Antibacterial–Antibiofilm Agent Development

Broad-spectrum antibacterial activity against MDR-PA and MRSA (MIC 1–8 mg/mL), combined with potent biofilm inhibition exceeding 80%, positions this scaffold class for development of agents targeting biofilm-associated chronic infections where conventional antibiotics fail [1].

Quote Request

Request a Quote for N-methyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.